molecular formula C8H14O2 B3391334 3-propyloxan-4-one CAS No. 15910-02-8

3-propyloxan-4-one

Cat. No.: B3391334
CAS No.: 15910-02-8
M. Wt: 142.20 g/mol
InChI Key: WHOSLAGRAHYUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propyloxan-4-one is a cyclic ketone derivative of oxane (tetrahydropyran) with a propyl substituent at the 3-position and a ketone group at the 4-position. Such compounds are often intermediates in organic synthesis or explored for pharmaceutical applications due to their modular functional groups .

Properties

IUPAC Name

3-propyloxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOSLAGRAHYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295450
Record name Tetrahydro-3-propyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-02-8
Record name Tetrahydro-3-propyl-4H-pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15910-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-propyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of 3-hydroxypropyl ketone under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Propyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxanones, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Propyloxan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-propyloxan-4-one involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) 3-(Oxan-4-yl)azepan-2-one (CAS: EN300-367135)
  • Structure : Combines an oxane ring (tetrahydropyran) fused with an azepan-2-one (7-membered lactam).
  • This structural complexity may increase metabolic stability in drug design.
  • Molecular Weight: Not explicitly stated but estimated to be higher than 3-propyloxan-4-one due to the azepanone group .
(b) Coumarin-Pyrimidine Hybrids (e.g., Compounds 4i and 4j)
  • Structure : Complex heterocycles with coumarin (benzopyrone) and pyrimidine cores, tethered via tetrazolyl or phenyl groups.
  • In contrast, this compound lacks aromaticity, limiting such electronic properties but offering simpler synthetic routes .

Propyl-Substituted Derivatives

(a) 3-(4-Substituted Phenyl)propanoic Acids ()

Examples:

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • Key Features: These compounds feature a propanoic acid chain attached to substituted phenyl rings, differing from this compound’s cyclic ether-ketone system. The carboxylic acid group enhances water solubility and metal-binding capacity, whereas this compound’s ketone and ether groups favor lipophilicity .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) CAS Number Notable Properties
This compound* Oxane (tetrahydropyran) Ketone, propyl substituent ~156.22 (estimated) Not provided Hydrophobic, cyclic ether
3-(Oxan-4-yl)azepan-2-one Oxane + azepanone Lactam, ether ~211.28 (estimated) EN300-367135 Potential metabolic stability
3-(4-Methoxyphenyl)propanoic acid Phenyl + propanoic acid Carboxylic acid, methoxy 194.23 Not provided Water-soluble, aromatic
Coumarin-pyrimidine hybrids Coumarin + pyrimidine Tetrazolyl, thioxo ~500–600 (estimated) Not provided Fluorescent, bioactive

*Note: Data for this compound are inferred due to absence in provided evidence.

Biological Activity

3-Propyloxan-4-one, a compound classified under the oxanone family, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound (C8H14O2) is characterized by its oxanone ring structure. The compound's unique molecular configuration contributes to its biological properties, which are explored in various studies.

1. Antioxidant Activity

Antioxidants are crucial for combating oxidative stress, which can lead to various diseases. Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a comparative analysis of several derivatives showed that certain compounds demonstrated DPPH radical scavenging activities comparable to ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compoundTBDTBD
Compound A58.21.37 times higher
Compound B55.9Comparable

2. Anticancer Activity

Research has explored the anticancer potential of various oxanone derivatives, including this compound. In vitro studies using human cancer cell lines have shown that certain derivatives possess cytotoxic effects that surpass those of established anticancer drugs like imatinib.

Case Study: Anticancer Efficacy

  • Cell Line : A549 (human lung cancer)
  • Results : Compounds derived from oxanones exhibited IC50 values lower than those of imatinib, indicating enhanced cytotoxicity.

3. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Some studies have investigated the anti-inflammatory effects of oxanone derivatives, suggesting that they may inhibit nitric oxide production in LPS-stimulated macrophages.

CompoundNitric Oxide Inhibition (%)Comparison to Dexamethasone
This compoundTBDTBD
Compound C40%Stronger than dexamethasone

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Nitric Oxide Synthase (iNOS) : Inhibition of iNOS expression has been observed in studies focusing on anti-inflammatory mechanisms.
  • MAPK and NF-κB Pathways : Compounds have been reported to modulate these signaling pathways, contributing to their anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-propyloxan-4-one
Reactant of Route 2
Reactant of Route 2
3-propyloxan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.